3,3'-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
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Overview
Description
3,3’-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and two pyridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) typically involves the following steps:
Formation of the Pyridinone Moieties: The initial step involves the synthesis of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one. This can be achieved through a multi-step process starting from readily available precursors such as ethyl acetoacetate and methylamine.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a condensation reaction between 4-nitrobenzaldehyde and the pyridinone moieties. This step often requires a catalyst, such as piperidine, and is carried out under reflux conditions in an appropriate solvent like ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives with increased oxidation states.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3,3’-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes.
Material Science: The compound’s structure allows it to participate in polymerization reactions, leading to the formation of materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3,3’-((4-chlorophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one): Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
3,3’-((4-methylphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one): Contains a methylphenyl group instead of a nitrophenyl group.
Uniqueness
3,3’-((4-nitrophenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions or redox properties.
Properties
IUPAC Name |
1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-nitrophenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-5-24-13(3)11-17(27)20(22(24)29)19(15-7-9-16(10-8-15)26(31)32)21-18(28)12-14(4)25(6-2)23(21)30/h7-12,19,27-28H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZITEQBZDFKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(N(C3=O)CC)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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